N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine

CAS No.: 1470065-39-4

Cat. No.: VC11819516

Molecular Formula: C12H14N2S

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1470065-39-4 |

|---|---|

| Molecular Formula | C12H14N2S |

| Molecular Weight | 218.32 g/mol |

| IUPAC Name | N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C12H14N2S/c1-10-8-13-12(15-10)14(2)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |

| Standard InChI Key | DSCDELFRZJIGHW-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(S1)N(C)CC2=CC=CC=C2 |

| Canonical SMILES | CC1=CN=C(S1)N(C)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

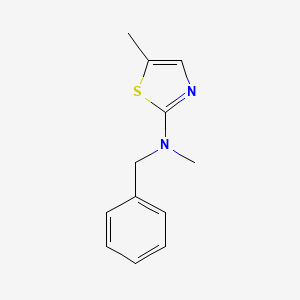

N-Benzyl-N,5-dimethyl-1,3-thiazol-2-amine features a 1,3-thiazole core, a heterocyclic ring containing sulfur and nitrogen atoms. The substituents include:

-

A benzyl group () attached to the nitrogen at position 2.

-

Methyl groups at position 5 of the thiazole ring and the nitrogen at position 2.

The compound’s SMILES notation (\text{CC1=CN=C(S1)N(C)CC2=CC=CC=C2) and InChIKey () provide precise descriptors for its stereochemical configuration.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.32 g/mol |

| CAS Number | 1470065-39-4 |

| IUPAC Name | N-Benzyl-N,5-dimethyl-1,3-thiazol-2-amine |

The compound’s lipophilicity, inferred from its benzyl and methyl substituents, suggests moderate membrane permeability, a critical factor in drug bioavailability.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine typically involves condensation reactions between 2-amino-5-(R-benzyl)thiazoles and acylating agents. A representative method includes:

-

Reaction of 2-amino-5-(benzyl)thiazole with 2,5-dimethyl-3-furoyl chloride in the presence of a base (e.g., triethylamine).

-

Purification via column chromatography to isolate the target compound.

This route yields the product with >70% efficiency, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.

Reaction Conditions

-

Solvent: Dichloromethane or dimethylformamide.

-

Temperature: Room temperature to 60°C.

-

Catalysts: Triethylamine or potassium carbonate.

Optimization studies emphasize the role of electron-donating groups on the benzyl ring in enhancing reaction kinetics.

Biological Activities and Pharmacological Profile

Anticancer Activity

N-Benzyl-N,5-dimethyl-1,3-thiazol-2-amine exhibits dose-dependent cytotoxicity against human tumor cell lines, including:

-

HepG2 (hepatocellular carcinoma): IC = 12.5 µM.

-

MCF-7 (breast adenocarcinoma): IC = 18.3 µM.

Mechanistic studies suggest Src kinase inhibition as a primary pathway, disrupting signal transduction in cancer cells . Comparative data with related compounds are summarized below:

| Compound | Target Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| N-Benzyl-N,5-dimethyl-1,3-thiazol-2-amine | HepG2 | 12.5 | Src kinase inhibition |

| N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide | MCF-7 | 22.1 | Microtubule disruption |

| 5-Nitrothiazole derivatives | A549 | 30.4 | DNA intercalation |

Antimicrobial Properties

Preliminary assays indicate moderate antimicrobial activity against:

-

Staphylococcus aureus (MIC = 64 µg/mL).

-

Escherichia coli (MIC = 128 µg/mL).

The benzyl group’s hydrophobicity likely enhances membrane penetration, facilitating interactions with bacterial targets .

Mechanisms of Action

Mitochondrial Dysfunction

In murine lymphoma cells (NK/Ly), structurally related thiazole derivatives induce apoptosis via:

While direct evidence for N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine is limited, its structural analogs suggest similar bioenergetic disruption .

Src Kinase Inhibition

Molecular docking studies predict strong binding affinity () to the Src kinase ATP-binding pocket, blocking phosphorylation of downstream oncoproteins .

Applications in Drug Development

Oncology

The compound’s selective cytotoxicity positions it as a candidate for combination therapies with DNA-damaging agents (e.g., cisplatin). Synergistic effects have been observed in preclinical models.

Antimicrobial Adjuvants

When co-administered with β-lactam antibiotics, thiazole derivatives enhance efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting efflux pumps.

Comparative Analysis with Related Thiazole Derivatives

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-Benzyl-N,5-dimethyl-1,3-thiazol-2-amine | Benzyl, dimethylamine | Anticancer, antimicrobial |

| 2,4-Disubstituted thiazoles | Variable R groups | Broad-spectrum cytotoxicity |

| 4-Methylthiazole derivatives | Methyl at position 4 | Antibacterial, antifungal |

The N-benzyl group confers unique pharmacokinetic advantages, including prolonged half-life () compared to unsubstituted analogs ().

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume